molecular formula C16H13ClN2O B3008585 (E)-2-(4-chlorophenyl)-3-(3-methoxyanilino)prop-2-enenitrile CAS No. 338402-83-8

(E)-2-(4-chlorophenyl)-3-(3-methoxyanilino)prop-2-enenitrile

Cat. No. B3008585
CAS RN: 338402-83-8
M. Wt: 284.74
InChI Key: JSYRDLDBJZBSAA-QBFSEMIESA-N
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Description

The compound "(E)-2-(4-chlorophenyl)-3-(3-methoxyanilino)prop-2-enenitrile" is a molecule that is likely to possess interesting chemical and physical properties due to the presence of various functional groups such as chlorophenyl, methoxyanilino, and a nitrile group. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and characterized, providing insights into the potential behavior and properties of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of substituted acetophenones with aldehydes or other suitable reactants in the presence of a base or catalyst. For instance, a similar compound, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, was synthesized using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol . Another related compound, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, was prepared by reacting the lithium salt of ethyl cyanoacetate with a chlorobenzohydroximoyl fluoride derivative . These methods suggest that the synthesis of "(E)-2-(4-chlorophenyl)-3-(3-methoxyanilino)prop-2-enenitrile" could potentially be achieved through similar synthetic routes.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray diffraction, FT-IR, UV-visible, and NMR spectroscopy. For example, the crystal structure of a dichlorophenyl compound with a methoxyphenyl group was determined and showed that the molecule crystallizes in an orthorhombic crystal system . The geometrical parameters obtained from XRD studies were in agreement with those calculated using density functional theory (DFT) . These studies provide a foundation for predicting the molecular structure of "(E)-2-(4-chlorophenyl)-3-(3-methoxyanilino)prop-2-enenitrile".

Scientific Research Applications

Optical Properties and Applications

  • Nonlinear Optical Properties : (E)-2-(4-chlorophenyl)-3-(3-methoxyanilino)prop-2-enenitrile and similar chalcone derivatives exhibit notable nonlinear optical (NLO) properties. These materials have potential applications in semiconductor devices due to their optoelectronic and charge transport properties. The NLO activities and thermal stability of these compounds make them suitable for use in various semiconductor applications (Shkir et al., 2019).

  • Molecular Structure and Electronic Properties : The molecular structure and electronic properties, such as hyperpolarizability, of similar chalcone derivatives have been extensively studied. These studies provide insights into the electron density transfer and molecular electrostatic potential, which are crucial for applications in electronic devices (Najiya et al., 2014).

Synthesis and Structural Analysis

  • Synthesis Techniques : Various methods have been developed for the synthesis of chalcone derivatives, including those structurally similar to (E)-2-(4-chlorophenyl)-3-(3-methoxyanilino)prop-2-enenitrile. These techniques are crucial for producing high-purity compounds for research and industrial applications (Volkonskii et al., 2018).

  • Crystal Structure and Characterization : The crystal structure and characterization of similar compounds provide valuable information for understanding their potential applications in material science. This includes investigations into their X-ray diffraction patterns, spectral properties, and thermal behavior (Adole et al., 2020).

Potential Biological Activities

  • Antimicrobial and Antitumor Activities : Some chalcone derivatives have shown promising results in antimicrobial and antitumor studies. These findings suggest potential therapeutic applications of these compounds in medicine (Singh et al., 2016).

  • Antioxidant Properties : The antioxidant properties of certain chalcone derivatives, including those structurally related to (E)-2-(4-chlorophenyl)-3-(3-methoxyanilino)prop-2-enenitrile, have been explored, indicating their potential use in pharmacological applications (Nguyen et al., 2021).

properties

IUPAC Name

(E)-2-(4-chlorophenyl)-3-(3-methoxyanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-20-16-4-2-3-15(9-16)19-11-13(10-18)12-5-7-14(17)8-6-12/h2-9,11,19H,1H3/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYRDLDBJZBSAA-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC=C(C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N/C=C(/C#N)\C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-chlorophenyl)-3-(3-methoxyanilino)prop-2-enenitrile

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